1-benzyl-1-[(2-chlorophenyl)methyl]-3-ethylthiourea
Overview
Description
1-benzyl-1-[(2-chlorophenyl)methyl]-3-ethylthiourea is a synthetic organic compound that belongs to the class of thioureas. Thioureas are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a benzyl group, a chlorophenylmethyl group, and an ethyl group attached to the thiourea moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-1-[(2-chlorophenyl)methyl]-3-ethylthiourea typically involves the reaction of benzyl isothiocyanate with 2-chlorobenzylamine in the presence of a suitable solvent such as ethanol or methanol. The reaction is carried out under reflux conditions for several hours to ensure complete conversion of the reactants to the desired product. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. Continuous flow reactors may be employed to enhance the efficiency of the synthesis process. Additionally, the use of automated purification systems can streamline the isolation and purification of the final product.
Chemical Reactions Analysis
Types of Reactions
1-benzyl-1-[(2-chlorophenyl)methyl]-3-ethylthiourea can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form the corresponding sulfonylurea.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The benzyl and chlorophenylmethyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base to facilitate substitution reactions.
Major Products
Oxidation: The major product is the corresponding sulfonylurea.
Reduction: The major product is the corresponding amine.
Substitution: The major products are the substituted derivatives of the original compound.
Scientific Research Applications
1-benzyl-1-[(2-chlorophenyl)methyl]-3-ethylthiourea has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-benzyl-1-[(2-chlorophenyl)methyl]-3-ethylthiourea involves its interaction with specific molecular targets and pathways. The thiourea moiety can form hydrogen bonds with biological macromolecules, leading to the inhibition of enzyme activity or disruption of protein-protein interactions. Additionally, the benzyl and chlorophenylmethyl groups can enhance the compound’s binding affinity to its targets, thereby increasing its potency.
Comparison with Similar Compounds
Similar Compounds
1-benzyl-3-ethylthiourea: Lacks the chlorophenylmethyl group, which may result in different biological activities.
1-[(2-chlorophenyl)methyl]-3-ethylthiourea: Lacks the benzyl group, which may affect its binding affinity and potency.
1-benzyl-1-[(2-chlorophenyl)methyl]thiourea: Lacks the ethyl group, which may influence its solubility and pharmacokinetic properties.
Uniqueness
1-benzyl-1-[(2-chlorophenyl)methyl]-3-ethylthiourea is unique due to the presence of all three functional groups (benzyl, chlorophenylmethyl, and ethyl) attached to the thiourea moiety. This unique combination of functional groups contributes to its distinct chemical and biological properties, making it a valuable compound for scientific research and potential therapeutic applications.
Properties
IUPAC Name |
1-benzyl-1-[(2-chlorophenyl)methyl]-3-ethylthiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2S/c1-2-19-17(21)20(12-14-8-4-3-5-9-14)13-15-10-6-7-11-16(15)18/h3-11H,2,12-13H2,1H3,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZKYDBYDCBNRRI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=S)N(CC1=CC=CC=C1)CC2=CC=CC=C2Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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